molecular formula C9H9ClO3 B1596809 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 70842-33-0

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B1596809
CAS No.: 70842-33-0
M. Wt: 200.62 g/mol
InChI Key: HXWPHQVLVFUYLR-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS: 70842-33-0) is a substituted benzaldehyde derivative featuring a chloro group at position 3, an ethoxy group at position 5, and a hydroxy group at position 2. It is synthesized via chlorination of 3-ethoxy-4-hydroxybenzaldehyde using chlorine gas in a glacial acetic acid/chloroform mixture at 0°C, followed by purification via silica gel chromatography (65% yield) . Its structure is confirmed by ¹H NMR: δ 9.7 (CHO), 7.5 and 7.3 (aromatic protons), and 3.9 (OCH₃) .

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing anticancer derivatives. For example, it reacts with methyl 5-(3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoate to form bioactive thiazolidinone derivatives evaluated against cancer cell lines (e.g., MCF-7, HepG2) .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWPHQVLVFUYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366363
Record name 3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70842-33-0
Record name 3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde typically involves the chlorination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or sodium hypochlorite as the chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

The compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents CAS Number Key Features
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde 3-Cl, 5-OCH₂CH₃, 4-OH 70842-33-0 Hydroxy group enables hydrogen bonding; ethoxy enhances lipophilicity .
4-Chloro-3-methoxybenzaldehyde 4-Cl, 3-OCH₃ 85740-98-3 Methoxy at position 3 reduces steric bulk; lacks hydroxy group .
3-Chloro-5-methoxybenzaldehyde 3-Cl, 5-OCH₃ 164650-68-4 Methoxy at position 5 decreases polarity compared to ethoxy .
2-Chloro-5-ethoxy-4-propoxybenzaldehyde 2-Cl, 5-OCH₂CH₃, 4-OCH₂CH₂CH₃ 692275-23-3 Propoxy group increases hydrophobicity; no hydroxy group .

Physicochemical Properties

  • Hydrogen Bonding : The 4-hydroxy group in the target compound facilitates strong hydrogen bonds, influencing crystal packing and solubility. Analogs lacking this group (e.g., 4-Chloro-3-methoxybenzaldehyde) exhibit weaker intermolecular interactions .

Biological Activity

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 3-position, an ethoxy group at the 5-position, and a hydroxy group at the 4-position on a benzaldehyde structure. Its molecular formula is C₉H₉ClO₃, with a molecular weight of approximately 186.59 g/mol. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, contributing to its anti-inflammatory effects.
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thereby reducing oxidative damage in cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology .

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness at non-cytotoxic concentrations. For example, it has been shown to inhibit the growth of Candida albicans, a common pathogenic yeast, by interfering with its virulence factors such as biofilm formation and hyphal development .

Microorganism Inhibition Concentration (IC50) Mechanism
Candida albicans55.9 µMInhibits biofilm formation
Escherichia coli48.9 µMDisrupts cell wall synthesis
Staphylococcus aureus57.7 µMInterferes with protein synthesis

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

Case Studies

  • Study on Antifungal Activity : A study evaluated the antifungal efficacy of various derivatives of benzaldehyde compounds, including this compound. The results indicated that this compound exhibited a strong inhibitory effect on the growth of C. albicans, with an IC50 value comparable to other known antifungals .
  • Research on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound in vitro using human epithelial cells. The results demonstrated a significant reduction in inflammatory markers when treated with this compound, suggesting its potential for therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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